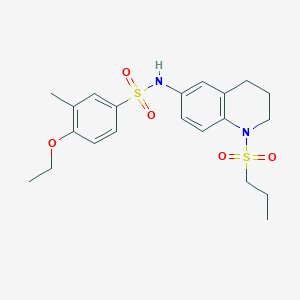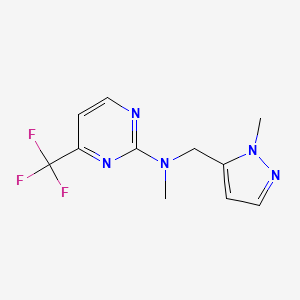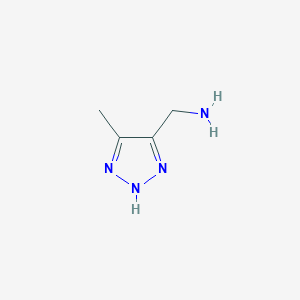![molecular formula C16H13BrO5S B2908271 methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 331461-47-3](/img/structure/B2908271.png)
methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is a synthetic organic compound known for its intriguing chemical properties and potential applications in various scientific fields. This compound, characterized by the presence of bromine, sulfonyl, and ester functional groups, is of particular interest in both chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves several steps:
Starting Material: : The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.
Reaction with Phenol Derivative: : This intermediate reacts with a phenol derivative to form the corresponding sulfonate ester.
Formation of Prop-2-enoate: : The esterification of the resultant compound with methyl acrylate under appropriate reaction conditions, such as the presence of a base and a catalyst, leads to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as temperature, pressure, and the use of continuous flow reactors, ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.
Ester Hydrolysis: : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Oxidation and Reduction: : Although less common, the compound can participate in oxidation-reduction reactions, depending on the experimental conditions.
Common Reagents and Conditions
Substitution Reactions: : Nucleophiles such as thiolates, amines, and organometallic reagents.
Ester Hydrolysis: : Acidic or basic conditions with water.
Oxidation and Reduction: : Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution: : New substituted compounds based on the incoming nucleophile.
Ester Hydrolysis: : Formation of carboxylic acid and alcohol.
Oxidation/Reduction: : Varied products based on specific oxidizing or reducing conditions.
Aplicaciones Científicas De Investigación
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate finds applications in:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and for its interactions with biological molecules.
Medicine: : Studied for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: : Employed in the manufacturing of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates signaling pathways, impacting cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Comparison
Compared to other compounds with similar structures, methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
List of Similar Compounds
4-Bromobenzenesulfonate derivatives: : Share the sulfonate ester group but differ in the remaining molecular structure.
Methyl acrylate derivatives: : Contain the ester and double bond but vary in the attached substituents.
Phenylpropanoate derivatives: : Have similar core structures but with different functional groups attached.
Propiedades
IUPAC Name |
methyl (Z)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQXSOWIZUPJJ-WCIBSUBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6,8-Tetrahydroxy-2-[(1S)-1-methoxyhexyl]anthracene-9,10-dione](/img/structure/B2908190.png)
![N-[(3-chlorophenyl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2908192.png)

![3-ethyl-N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2908195.png)

![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)
![6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2908199.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B2908203.png)


![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2908209.png)

